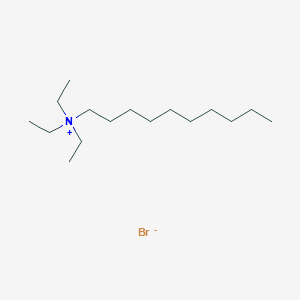

1-Decanaminium, N,N,N-triethyl-, bromide

Description

Properties

CAS No. |

5090-03-9 |

|---|---|

Molecular Formula |

C16H36BrN |

Molecular Weight |

322.37 g/mol |

IUPAC Name |

decyl(triethyl)azanium;bromide |

InChI |

InChI=1S/C16H36N.BrH/c1-5-9-10-11-12-13-14-15-16-17(6-2,7-3)8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

URWCEDLDYLLXCC-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCC[N+](CC)(CC)CC.[Br-] |

Canonical SMILES |

CCCCCCCCCC[N+](CC)(CC)CC.[Br-] |

Synonyms |

C10-TEA dectriethyl ammonium decyltriethylammonium bromide N,N,N-triethyl-1-dodecylammonium N,N,N-triethyl-1-dodecylammonium bromide N,N,N-triethyl-1-dodecylammonium chloride triethyldodecylammonium bromide |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of N,N,N-triethyldecylammonium bromide

Physicochemical Profiling of N,N,N-Triethyldecylammonium Bromide ( )

Executive Summary

N,N,N-triethyldecylammonium bromide (also known as Decyltriethylammonium bromide or

Molecular Architecture & Synthesis

The synthesis of

Structural Specifications

| Property | Value |

| IUPAC Name | N,N,N-Triethyldecan-1-aminium bromide |

| Common Abbreviations | |

| Molecular Formula | |

| Molecular Weight | ~322.37 g/mol |

| Headgroup | Triethylammonium (Bulky, Hydrophobic) |

| Tail Group | Decyl chain ( |

Synthesis Protocol (Solvent-Free & Ethanol Reflux)

-

Precursors: 1-Bromodecane (

) and Triethylamine ( -

Stoichiometry: 1:1.1 molar ratio (slight excess of amine to drive completion).

-

Reaction Conditions: Reflux at 80–90°C for 24–48 hours.

-

Purification: Recrystallization from mixed solvents (Ethanol/Diethyl Ether) is critical to remove unreacted amine and residual alkyl halide.

Figure 1: Synthesis pathway for N,N,N-triethyldecylammonium bromide via Menshutkin reaction.

Interfacial & Micellar Thermodynamics

The substitution of methyl groups with ethyl groups on the nitrogen atom introduces two competing effects:

-

Steric Hindrance: The larger headgroup increases the effective area per molecule (

) at the interface, tending to destabilize the micelle (favoring higher curvature or monomers). -

Hydrophobicity: The ethyl groups add hydrophobic character, theoretically favoring aggregation.

Experimental data indicates that the steric factor dominates , leading to the formation of smaller, less stable micelles compared to

Critical Micelle Concentration (CMC)

The CMC of

-

Trend:

. -

Estimated Value: ~0.08 – 0.10 M (Pure water, 25°C).

-

Note: The CMC is significantly lower in the presence of electrolytes (e.g., NaBr) due to charge screening.

Micellar Aggregation Number ( )

A defining feature of

- : ~37 (at 25°C).[1][2]

-

Comparison: This is significantly lower than

( -

Implication: The high curvature required to pack the bulky triethyl headgroups limits the number of monomers that can stably aggregate, resulting in smaller, spherical micelles.

Thermodynamic Parameters

The micellization of

- : Negative (Spontaneous).

- : Low positive or near zero (Enthalpic penalty due to headgroup repulsion).

- : Positive and large (Driving force: Release of structured water molecules from the hydrophobic tail).

Experimental Protocols for Characterization

CMC Determination via Conductivity

This method is preferred for ionic surfactants like

Protocol:

-

Preparation: Prepare a stock solution of

(e.g., 0.2 M) in deionized water (conductivity < 1 -

Titration: Add aliquots of stock solution to a thermostated cell containing pure water.

-

Measurement: Record specific conductivity (

) after each addition once equilibrium is reached (stable reading for >30s). -

Analysis: Plot

vs. Concentration (-

Pre-CMC: Linear slope (high conductance per monomer).

-

Post-CMC: Linear slope (lower conductance due to counterion binding).

-

Intersection: The break point defines the CMC.[3]

-

Surface Tension (Wilhelmy Plate Method)

Used to determine surface excess (

-

Cleaning: Flame the Platinum plate to red heat to remove organic contaminants.

-

Measurement: Measure surface tension (

) as a function of log( -

Result: The curve will show a sharp decrease followed by a plateau. The concentration at the onset of the plateau is the CMC.

- : Typically ~30–35 mN/m.

Biological & Pharmaceutical Applications

The triethyl headgroup alters the interaction of

-

Antimicrobial Activity:

exhibits potent antibacterial properties. The bulky headgroup may hinder efflux pump recognition in certain bacteria while maintaining sufficient hydrophobicity to penetrate the lipid bilayer. -

Drug Delivery: It forms mixed micelles with anionic drugs or phospholipids. The smaller micelle size (

) allows for the encapsulation of smaller hydrophobic payloads with faster release kinetics than larger surfactant micelles. -

Corrosion Inhibition: The cationic headgroup adsorbs strongly onto negatively charged metal surfaces (e.g., carbon steel in acid), forming a protective hydrophobic monolayer that inhibits corrosion.

Figure 2: Dynamic equilibrium of

References

-

Temperature dependence of CMC values for decyltriethylammonium bromide. ResearchGate. Available at: [Link]

-

Effect of Temperature on Micelle Formation in Aqueous NaBr Solutions of Octyltrimethylammonium Bromide. (Discusses comparative aggregation numbers). ResearchGate.[3] Available at: [Link]

-

Adsorption and Aggregation Behaviors of Oleyl Alcohol-Based Extended Surfactant and Its Mixtures.

). MDPI. Available at: [Link] -

Hofmeister Series: Insights of Ion Specificity

aggregation transition). PubMed Central. Available at: [Link]

The Researcher’s Guide to N,N,N-Triethyldecylammonium Bromide: Identification, Synthesis, and Validation

Topic: N,N,N-triethyldecylammonium bromide CAS number identification Content Type: In-depth technical guide.

Executive Summary

N,N,N-triethyldecylammonium bromide (often abbreviated as C10TEAB or Decyltriethylammonium bromide ) is a quaternary ammonium salt used primarily as a phase-transfer catalyst (PTC) and a cationic surfactant in electrochemical and colloidal research.[1]

Unlike its ubiquitous homolog decyltrimethylammonium bromide (DTAB), C10TEAB is frequently absent from standard commodity catalogs, leading to significant confusion regarding its CAS registry number. This guide provides the definitive identification data, a self-validating synthesis protocol for on-demand generation, and the analytical fingerprints required to distinguish it from structural isomers.

Part 1: Definitive Identification & The "CAS Gap"

The CAS Registry Number

The Chemical Abstracts Service (CAS) registry number for N,N,N-triethyldecylammonium bromide is 5090-03-9 .[2][3][4][5]

-

Common Synonyms: Decyltriethylammonium bromide; 1-Decanaminium, N,N,N-triethyl-, bromide.

-

Molecular Formula:

[2] -

Molecular Weight: 322.37 g/mol [3]

The Isomer Trap: Why Errors Occur

Researchers often fail to locate this compound because search algorithms frequently redirect to "chemically equivalent" isomers or more common homologs. It is critical to distinguish C10TEAB from the following:

| Compound Name | Structure Abbrev. | CAS Number | Key Difference |

| N,N,N-Triethyldecylammonium bromide | 5090-03-9 | Target Compound (3 Ethyl groups) | |

| Decyltrimethylammonium bromide | 2082-84-0 | 3 Methyl groups (Standard surfactant) | |

| Tetrabutylammonium bromide | 1643-19-2 | Isomer ( | |

| Dodecyltriethylammonium bromide | 14866-34-3 | Longer alkyl chain (C12 vs C10) |

Critical Note: Do not rely solely on the molecular formula

. Both Tetrabutylammonium bromide (TBAB) and Triethyldecylammonium bromide share this formula. You must verify the structure via NMR (see Part 3).

Part 2: Structural Verification Workflow

To ensure scientific integrity, you must validate the identity of the compound, especially if purchasing from non-standard vendors. Below is the logic flow for structural confirmation.

Figure 1: Decision tree for distinguishing N,N,N-triethyldecylammonium bromide from common homologs using NMR integration.

Part 3: Synthesis & Purification Protocol

Since C10TEAB is often unavailable in catalog quantities, it is standard practice to synthesize it in situ. This protocol ensures high purity suitable for electrochemical or surface tension measurements.

Reagents

-

Triethylamine (

): >99%, dried over KOH pellets. -

1-Bromodecane (

): >98%, distilled if yellowed. -

Solvent: Acetonitrile (HPLC grade) or Ethanol (Absolute).

-

Recrystallization Solvent: Ethyl Acetate / Acetone mix.

Step-by-Step Methodology

1. Quaternization Reaction:

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a reflux condenser and a magnetic stir bar. Nitrogen atmosphere is recommended to prevent amine oxidation.

-

Stoichiometry: Add 1-Bromodecane (0.05 mol, ~11.06 g) and a slight excess of Triethylamine (0.06 mol, ~6.07 g).

-

Why Excess Amine? Triethylamine is easier to remove via evaporation/washing than the high-boiling bromodecane.

-

-

Solvent: Dissolve in 50 mL of Acetonitrile.

-

Mechanistic Insight: Acetonitrile is a polar aprotic solvent that stabilizes the transition state of the

reaction, accelerating the attack of the amine lone pair on the alkyl halide.

-

-

Reflux: Heat to 80°C (reflux) for 24–48 hours. The solution may turn slightly yellow, but the product should remain white upon precipitation.

2. Isolation:

-

Rotary evaporate the solvent to obtain a viscous oil or waxy solid.

-

If the product does not crystallize immediately, triturate (grind/sonicate) with cold diethyl ether to remove unreacted starting materials.

3. Purification (Critical Step):

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot acetone or acetone/ethanol (9:1).

-

Cool slowly to 4°C, then to -20°C.

-

Filter the white hygroscopic crystals under vacuum.

-

Drying: Dry in a vacuum desiccator over

for 24 hours. Traces of water can significantly alter Critical Micelle Concentration (CMC) values.

Part 4: Analytical Characterization

Use these values to validate your synthesized or purchased material.

1H NMR (CDCl3, 400 MHz)

-

3.45 ppm (q, 6H):

-

3.25 ppm (m, 2H):

-

1.70 ppm (m, 2H):

-

1.35 ppm (t, 9H):

- 1.20-1.30 ppm (m, 14H): Bulk methylene chain protons.

- 0.88 ppm (t, 3H): Terminal methyl of the decyl chain.

Physical Properties[7][8][9][10]

-

Appearance: White crystalline powder (hygroscopic).

-

Solubility: Highly soluble in water, ethanol, chloroform; insoluble in diethyl ether, hexane.

-

CMC (Critical Micelle Concentration): ~0.01 – 0.02 M (in water at 25°C). Note: The bulky ethyl headgroup generally increases the CMC compared to the trimethyl analog.

References

-

Chemical Abstracts Service (CAS). Registry Number 5090-03-9. American Chemical Society.[1][7] [Link]

-

PubChem Database. Compound Summary for CID 28940 (Homolog Reference). National Center for Biotechnology Information. [Link]

-

Huang, J., et al. (2001). "Vesicle Formation and Stability in Aqueous Mixtures of the Hydrolyzed Copolymer of Styrene-Maleic Anhydride and Cationic Surfactants." Journal of Colloid and Interface Science, 236(2), 201-207. (Describes the synthesis and use of C10-triethylammonium bromide). [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 38932-80-8|N,N,N,N-Tetrabutylammonium tribromide|BLD Pharm [bldpharm.com]

- 3. 5090-03-9|N,N,N-Triethyldecan-1-aminium bromide|BLD Pharm [bldpharm.com]

- 4. 792862-79-4|1-(2-Bromoethyl)azepane|BLD Pharm [bldpharm.com]

- 5. N,N-Dihexyl-N-(5-mercaptopentyl)hexan-1-aminium bromide|BLD Pharm [bldpharm.com]

- 6. CAS Index | Ambeed [ambeed.com]

- 7. chem.pku.edu.cn [chem.pku.edu.cn]

1-Decanaminium, N,N,N-triethyl-, bromide safety data sheet (SDS) information

Technical Monograph: Operational Safety and Physicochemical Characterization of Decyltriethylammonium Bromide

Part 1: Chemical Identity & Physicochemical Profile[1][2]

1.1 Executive Summary Decyltriethylammonium bromide (C10-TEAB) is a quaternary ammonium compound (QAC) utilized primarily as a phase-transfer catalyst, surfactant, and antimicrobial agent. It is structurally distinct from the more common Decyltrimethylammonium bromide (DTAB). The substitution of ethyl groups for methyl groups on the nitrogen head increases steric bulk, altering the critical micelle concentration (CMC) and packing parameter, which influences its interaction with biological membranes and hydrophobic phases.

1.2 Critical Technical Note: Identity Verification Researchers frequently conflate C10-TEAB with its trimethyl analog. Verification of CAS and structure prior to experimentation is mandatory.

| Feature | Decyltriethylammonium Bromide (Target) | Decyltrimethylammonium Bromide (Common Analog) |

| CAS Number | 5090-03-9 | 2082-84-0 |

| Formula | C₁₆H₃₆BrN | C₁₃H₃₀BrN |

| MW | 322.37 g/mol | 280.29 g/mol |

| Headgroup | Triethyl (-N⁺(Et)₃) | Trimethyl (-N⁺(Me)₃) |

| Physical Form | Hygroscopic white solid/foam | White powder/chunks |

| Melting Point | 124–127 °C | >230 °C (Decomp) |

1.3 Physicochemical Properties Table

| Property | Value | Operational Context |

| Solubility | High (Water, Ethanol, Methanol) | Solubilization is exothermic; add solute to solvent slowly. |

| Hygroscopicity | High | Rapidly absorbs atmospheric moisture; alters effective mass during weighing. |

| CMC (Est.) | ~0.05 - 0.08 M | The bulkier ethyl headgroup increases the effective area per molecule ( |

| pH (1% aq) | 6.0 – 8.0 | Neutral in solution; stable across wide pH ranges. |

Part 2: Hazard Identification & Toxicological Mechanisms

2.1 GHS Classification (Derived from Homologs) While specific toxicological data for CAS 5090-03-9 is limited compared to DTAB, its structural class dictates the following hazard profile under GHS standards:

-

Skin Irritation (Category 2): Causes skin irritation (H315).

-

Eye Irritation (Category 2A): Causes serious eye irritation (H319).

-

STOT-SE (Category 3): May cause respiratory irritation (H335).

-

Aquatic Acute (Category 1): Very toxic to aquatic life (H400) — Standard for C10+ QACs.

2.2 Mechanism of Action: Membrane Disruption The toxicity of C10-TEAB is not metabolic but structural. The cationic headgroup electrostatically attracts to negatively charged cell membranes (bacteria or mammalian endothelium). Subsequently, the hydrophobic decyl tail intercalates into the lipid bilayer, causing destabilization and leakage of cytosolic contents.

Diagram 1: QAC Membrane Lysis Pathway

Caption: Step-wise mechanism of surfactant-induced cytotoxicity. The bulky triethyl headgroup facilitates initial adsorption but may alter penetration kinetics compared to trimethyl analogs.

Part 3: Safe Handling & Operational Protocols

3.1 Engineering Controls

-

Primary: Chemical Fume Hood. Required for all solid handling to prevent inhalation of dust/aerosols.

-

Secondary: Desiccated environment (glove box or desiccator) for storage due to hygroscopicity.

3.2 Protocol: High-Precision Solubilization Because C10-TEAB absorbs water rapidly, standard weighing introduces mass errors. Use this "Difference by Weight" protocol for analytical accuracy.

-

Preparation: Dry the stock container in a vacuum desiccator over

for 24 hours prior to use. -

Tare: Place a sealable weighing boat or volumetric flask on the balance inside the fume hood.

-

Transfer: Quickly transfer the approximate required amount of C10-TEAB. Do not aim for exactness to minimize air exposure time.

-

Seal & Weigh: Seal the vessel immediately. Record the exact mass (

). -

Solvent Calculation: Instead of adding solute to a fixed volume, add solvent gravimetrically to achieve the target molality (

), or adjust the final volume to achieve molarity (-

Formula:

-

-

Dissolution: Add water slowly. Mild agitation is sufficient. Avoid vigorous shaking to prevent excessive foaming, which complicates meniscus reading.

3.3 Personal Protective Equipment (PPE)

-

Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if handling >100g or liquid concentrates.

-

Skin: Nitrile rubber gloves (0.11 mm thickness minimum). Break-through time >480 min.[1][2]

-

Respiratory: N95 (US) or P2 (EU) dust mask if handling outside a fume hood (not recommended).

Part 4: Emergency Response & Environmental Stewardship

4.1 Spill Response Workflow QACs are persistent in the environment and toxic to aquatic organisms. Drains must be protected immediately.

Diagram 2: Chemical Spill Response Logic

Caption: Operational workflow for containing and disposing of C10-TEAB spills to prevent environmental release.

4.2 First Aid Measures

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention immediately (corneal damage risk).

-

Skin Contact: Wash with copious soap and water. If irritation persists (redness/blistering), seek medical aid.

-

Ingestion: Rinse mouth. Do NOT induce vomiting (foaming risk may cause aspiration pneumonia). Drink water to dilute.

4.3 Disposal

-

Do not flush down the drain.

-

Collect in a container labeled "Organic Solid/Liquid, Toxic, Halogenated."

-

Disposal via high-temperature incineration is the standard method to break down the quaternary nitrogen bond.

References

-

Chemical Identity & CAS: Ionike. (2025). Decyltriethylammonium bromide Product Data. Retrieved from (Verified CAS 5090-03-9).

-

Structural Analogs & Safety: PubChem. (2025). Decyltrimethylammonium bromide (Compound Summary). National Library of Medicine. Retrieved from .

- Micellar Properties: Geer, R. D., Eylar, E. H., & Anacker, E. W. (1971). Dependence of Micelle Size on Surfactant Structure. The Journal of Physical Chemistry. (Contextualizing the aggregation number of 37 for triethyl homologs).

-

Handling of Hygroscopic Salts: HepatoChem. (2016). How do you handle hygroscopic salts? Retrieved from .

-

GHS Classification Standards: European Chemicals Agency (ECHA).[3] (2025).[3][4][5][6] C&L Inventory: Quaternary ammonium compounds. Retrieved from .

Sources

- 1. N,N-Dihexyl-N-(5-mercaptopentyl)hexan-1-aminium bromide|BLD Pharm [bldpharm.com]

- 2. 38932-80-8|N,N,N,N-Tetrabutylammonium tribromide|BLD Pharm [bldpharm.com]

- 3. Decyltrimethylammonium bromide | C13H30BrN | CID 16388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Topic: N,N,N-Triethyldecylammonium Bromide as a High-Efficacy Phase Transfer Catalyst

An Application and Protocol Guide

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of N,N,N-triethyldecylammonium bromide as a phase transfer catalyst. It provides in-depth scientific context, practical application notes for optimizing reaction conditions, and a detailed, validated protocol for a representative chemical transformation.

The Scientific Foundation of Phase Transfer Catalysis (PTC)

The Challenge of Biphasic Reactions

Many essential reactions in organic synthesis involve a water-soluble, ionic nucleophile and an organic-soluble, nonpolar substrate.[1] When mixed, these reactants remain isolated in their respective immiscible phases (typically aqueous and organic), making interaction and reaction at the interface exceedingly slow or altogether impossible.[2] A classic example is the nucleophilic substitution between 1-chlorooctane, dissolved in an organic solvent, and sodium cyanide in an aqueous solution.[1] Without intervention, heating this mixture for extended periods results in negligible product formation.[1][2] Historically, chemists circumvented this issue by using polar aprotic solvents like DMSO or DMF that can dissolve both species, but these solvents are often expensive, toxic, and difficult to remove.[3]

Overcoming the Phase Barrier with a Catalyst

Phase Transfer Catalysis (PTC) offers an elegant and efficient solution to this challenge.[1] The technique introduces a catalytic agent—the phase transfer catalyst—that acts as a shuttle, transporting a reactant from one phase into the other where the reaction can proceed.[1][2][3] Quaternary ammonium salts, such as N,N,N-triethyldecylammonium bromide, are exemplary catalysts for this purpose.[4] By facilitating the reaction under mild, heterogeneous conditions, PTC offers numerous advantages, including:

-

Faster reaction rates and higher yields.[1]

-

Elimination of the need for expensive or hazardous organic solvents.[5][6]

-

Use of simple and inexpensive inorganic bases and nucleophiles.[5]

-

Simplified work-up procedures and reduced chemical waste, aligning with the principles of green chemistry.[1][7]

The Catalytic Cycle: Starks' Extraction Mechanism

The efficacy of quaternary ammonium salts in PTC is explained by the Starks' extraction mechanism.[8] The catalyst solubilizes the aqueous reactant in the organic phase by forming a lipophilic ion pair. The cycle involves several key steps, ensuring the catalyst is regenerated for continuous turnover.

The process can be visualized as follows:

Caption: The phase transfer catalytic cycle for a nucleophilic substitution reaction.

-

Anion Exchange: At the aqueous-organic interface, the quaternary ammonium cation (Q⁺) of the catalyst exchanges its initial counter-ion (bromide) for the reactant anion (Y⁻) from the aqueous phase.[9]

-

Phase Transfer: The newly formed ion pair, Q⁺Y⁻, is sufficiently lipophilic to dissolve in and migrate from the interface into the bulk organic phase.[9]

-

Reaction in Organic Phase: Within the organic medium, the anion Y⁻ is poorly solvated, existing as a "naked" and highly reactive nucleophile.[9] It readily attacks the organic substrate (R-X), forming the desired product (R-Y) and releasing the leaving group (X⁻).

-

Catalyst Regeneration: The catalyst cation (Q⁺) now pairs with the leaving group anion (X⁻) to form Q⁺X⁻. This ion pair migrates back towards the interface, completing the cycle and allowing the catalyst to shuttle another reactant anion.[2][9]

Profile: N,N,N-Triethyldecylammonium Bromide

Structural Attributes and Catalytic Function

N,N,N-Triethyldecylammonium bromide possesses a molecular architecture ideally suited for phase transfer catalysis.

-

Quaternary Ammonium Head: The positively charged nitrogen atom, bonded to three ethyl groups, constitutes the hydrophilic core. This cationic center is responsible for extracting the reactant anion from the aqueous phase via ion exchange.

-

Lipophilic Decyl Tail: The ten-carbon alkyl chain (decyl group) provides substantial lipophilicity. This "greasy" tail ensures the entire ion pair (catalyst cation + reactant anion) has sufficient solubility to enter the nonpolar organic phase where the reaction occurs.

The balance between the compact, hydrophilic triethylammonium head and the long, lipophilic decyl tail makes it an effective catalyst. It is soluble enough in the organic phase to function efficiently but can still interact effectively at the aqueous interface. This structural balance is a key parameter influencing the speed and efficiency of PTC reactions.[2]

Safety and Handling

Like many quaternary ammonium salts, N,N,N-triethyldecylammonium bromide should be handled with appropriate care.

-

Hazards: It is generally considered harmful if swallowed and can cause skin and serious eye irritation.[10][11] Inhalation may cause respiratory irritation.[10][11]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry place in a tightly sealed container to protect from moisture.

Application Notes for Method Optimization

Achieving optimal results in a phase-transfer catalyzed reaction depends on the careful selection of several interconnected parameters.[12] The following notes provide guidance on making informed experimental choices.

| Parameter | Field-Proven Insights & Recommendations | Causality (Why it Works) |

| Catalyst Loading | Start with 1-5 mol% relative to the limiting reagent. For slow reactions, loading can be increased to 10 mol%. | A higher catalyst concentration increases the number of "shuttles" available to transport the anion, accelerating the reaction rate. However, excessive catalyst can complicate product purification and adds cost. |

| Solvent Selection | Nonpolar, water-immiscible solvents like toluene, heptane, or dichloromethane are typically effective.[2] In some cases where the organic substrate is a liquid, the reaction can be run under "neat" or solvent-free conditions. | The solvent must be able to dissolve the organic substrate and the lipophilic ion pair but remain immiscible with the aqueous phase. Aprotic solvents are preferred as they do not solvate and deactivate the "naked" anion.[2] |

| Agitation (Stirring) | Vigorous, high-speed stirring (e.g., >500 RPM with mechanical stirring) is critical for success. | The reaction occurs at the interface between the two liquid phases.[5] Vigorous agitation breaks the phases into fine droplets, dramatically increasing the interfacial surface area and maximizing the opportunity for anion exchange and phase transfer.[5] |

| Aqueous Phase | Use a concentrated solution of the nucleophile or base (e.g., 50% w/w NaOH). Using solid inorganic salts can also be highly effective.[2] | A high concentration of the reactant anion in the aqueous phase pushes the equilibrium of the anion exchange step in favor of the desired ion pair (Le Châtelier's principle), increasing the catalyst's efficiency.[2] It also reduces the amount of water, which can hydrate and deactivate the anion.[2] |

| Temperature | Most PTC reactions proceed efficiently between room temperature and 80 °C. Start with a moderate temperature (e.g., 50-60 °C) and adjust as needed. | Like most chemical reactions, the rate increases with temperature. However, excessively high temperatures can lead to side reactions or catalyst decomposition. The chosen temperature should provide a reasonable reaction rate without compromising selectivity. |

Experimental Protocol: C-Alkylation of 4-Bromophenylacetonitrile

This protocol details a representative nucleophilic substitution reaction—the C-alkylation of an active methylene compound—which is a common and powerful application of PTC.[7]

Reaction: (Self-generated image, not from search results) 4-Bromophenylacetonitrile + 1-Bromobutane → 2-(4-Bromophenyl)hexanenitrile

Materials and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| 4-Bromophenylacetonitrile | 1.0 equivalent | Organic Substrate |

| 1-Bromobutane | 1.1 equivalents | Alkylating Agent |

| N,N,N-Triethyldecylammonium bromide | 0.02-0.05 equivalents | Phase Transfer Catalyst |

| Sodium Hydroxide (50% aq. solution) | 5.0 equivalents | Base |

| Toluene | ~5 mL per gram of substrate | Organic Solvent |

| Three-necked round-bottom flask | Appropriate size | Reaction Vessel |

| Mechanical Stirrer | For vigorous agitation | |

| Reflux Condenser & Dropping Funnel | Reagent addition and control | |

| Heating Mantle with Temp. Controller | Temperature control | |

| Separatory Funnel, TLC/GC supplies | Work-up and Monitoring |

Step-by-Step Methodology

Caption: Experimental workflow for the PTC alkylation of 4-bromophenylacetonitrile.

-

Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Charge the flask with 4-Bromophenylacetonitrile (1.0 eq.), N,N,N-triethyldecylammonium bromide (0.02 eq.), and toluene.[7]

-

Addition of Base: Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution (5.0 eq.) to the flask.[7]

-

Reaction Initiation: Heat the mixture to 50-60°C. The base will deprotonate the phenylacetonitrile at the interface, a step facilitated by the catalyst.

-

Addition of Alkylating Agent: Slowly add the 1-bromobutane (1.1 eq.) dropwise over 30-60 minutes. An exotherm is often observed; use a water bath to maintain the reaction temperature below 70°C if necessary.[7]

-

Reaction Monitoring: After the addition is complete, maintain stirring at 60-70°C. Monitor the reaction's progress by withdrawing small aliquots of the organic layer for analysis by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.[7]

-

Work-up: Once the starting material is consumed, cool the mixture to room temperature. Add water to dissolve any precipitated salts and transfer the entire mixture to a separatory funnel.[7]

-

Extraction and Washing: Separate the organic layer. Extract the aqueous layer once more with toluene. Combine the organic layers and wash them sequentially with water and then brine to remove residual salts and base.[7]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-(4-bromophenyl)hexanenitrile.[7]

Expected Results & Troubleshooting

| Observation | Possible Cause | Recommended Action |

| Reaction is slow or stalled | 1. Insufficient agitation.2. Catalyst concentration too low.3. Base is not concentrated enough. | 1. Increase stirring speed significantly.2. Add an additional portion of the catalyst.3. Use 50% NaOH or solid NaOH/KOH. |

| Formation of side products | 1. Reaction temperature is too high.2. Dialkylation of the product. | 1. Reduce the reaction temperature.2. Use the alkylating agent as the limiting reagent or add it more slowly. |

| Difficult phase separation (emulsion) | Catalyst concentration is too high, or agitation was excessive during work-up. | Add brine to the separatory funnel to help break the emulsion. Allow the mixture to stand without agitation for a longer period. |

| Expected Yield | - | With optimized conditions, yields for this type of reaction are typically high, often in the range of 85-95%. |

References

-

OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Available at: [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Available at: [Link]

-

Dalal Institute. Phase Transfer Catalysis. Available at: [Link]

-

Macmillan Group, Princeton University. (2008, April 10). Phase-Transfer Catalysis (PTC). Available at: [Link]

-

Deubner, F., et al. (2020). Synthesis and crystal structure of triethylammonium hexabromidouranate(IV) dichloromethane monosolvate. PMC. Available at: [Link]

-

Wikipedia. Phase-transfer catalyst. Available at: [Link]

-

Wikipedia. Tetraethylammonium bromide. Available at: [Link]

-

Abdel-Malek, H. A., & Ewies, E. F. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research. Available at: [Link]

-

Loba Chemie. (2025). N-CETYL-N,N,N-TRIMETHYL AMMONIUM BROMIDE EXTRA PURE Safety Data Sheet. Available at: [Link]

-

ResearchGate. ... of Benzyl Triethyl Ammonium Tribromide and Its Application as a Highly Efficient and Regioselective Reagent for the Bromination of Activated Aromatic …. Available at: [Link]

-

Choudary, B. M., et al. (1998). An Environmentally Benign Synthesis of Organic Ammonium Tribromides (OATB) and Bromination of Selected Organic Substrate. Tetrahedron Letters. Available at: [Link]

- Google Patents. CN102675130A - Phase-transfer catalyst quaternary ammonium salt and preparation method thereof.

-

PubChem, NIH. Triethylmethylammonium bromide. Available at: [Link]

-

PTC Communications, Inc. (2013). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Available at: [Link]

-

MDPI. (2020, December 14). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Available at: [Link]

-

Kajigaeshi, S., et al. (1987). Synthesis of Bromoacetyl Derivatives by Use of Tetrabutylammonium Tribromide. Bulletin of the Chemical Society of Japan. Available at: [Link]

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. crdeepjournal.org [crdeepjournal.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. phasetransfer.com [phasetransfer.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lobachemie.com [lobachemie.com]

- 11. Triethylmethylammonium bromide | C7H18BrN | CID 3083778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. biomedres.us [biomedres.us]

Leveraging N,N,N-triethyldecylammonium Bromide for Enhanced Williamson Ether Synthesis: A Phase-Transfer Catalysis Approach

An Application Note and Protocol for Researchers

Abstract

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of carbon-oxygen bonds, yet it is often hampered by the challenge of bringing polar and nonpolar reactants into contact. This application note details a robust and efficient protocol utilizing N,N,N-triethyldecylammonium bromide as a phase-transfer catalyst (PTC) to overcome this immiscibility barrier. We will explore the mechanistic underpinnings of this approach, provide a detailed, step-by-step experimental protocol, and discuss the causal factors behind key procedural choices. This guide is intended for researchers in organic synthesis and drug development seeking to optimize ether synthesis with improved yields, milder conditions, and greater operational simplicity.

Introduction: Overcoming Synthesis Barriers with Phase-Transfer Catalysis

The Williamson ether synthesis, a reaction between an alkoxide and an organohalide, is a fundamental method for preparing both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which necessitates close interaction between the nucleophilic alkoxide and the electrophilic alkyl halide.[1][3]

A significant practical limitation arises from the disparate solubility of the reactants. The alkoxide salt is typically soluble in a polar or aqueous phase, while the alkyl halide is soluble in a nonpolar organic phase. Without a means to bridge this phase divide, the reaction is exceedingly slow or fails to proceed altogether.

Phase-transfer catalysis (PTC) provides an elegant solution. A PTC, such as a quaternary ammonium salt, facilitates the migration of a reactant from one phase to another where the reaction can occur.[4][5] The catalyst essentially escorts the reactive anion (the alkoxide) from the aqueous phase into the organic phase, enabling the SN2 reaction to proceed efficiently.[6][7] This method obviates the need for expensive and hazardous anhydrous solvents and often allows for the use of more economical and safer aqueous bases like sodium hydroxide.[8]

The Catalyst of Choice: N,N,N-triethyldecylammonium Bromide

Quaternary ammonium salts are a widely used class of phase-transfer catalysts.[9][10] Their effectiveness stems from their amphiphilic structure: a positively charged nitrogen center (the "head") and multiple organic substituents (the "tails").[11]

For this protocol, we select N,N,N-triethyldecylammonium bromide . The choice is deliberate and based on its structural attributes:

-

Lipophilic Decyl Chain: The long C10 alkyl (decyl) group imparts significant organophilicity, ensuring the catalyst and its paired alkoxide anion have high solubility in the organic phase where the alkyl halide resides.

-

Hydrophilic Quaternary Ammonium Head: The positively charged nitrogen head can readily pair with the alkoxide anion at the aqueous-organic interface.

-

Triethyl Groups: The ethyl groups provide a balance of steric bulk and stability without being overly cumbersome, which could otherwise hinder reactivity.

This combination of features makes N,N,N-triethyldecylammonium bromide an effective transport agent for the alkoxide, accelerating the etherification process.

Mechanism of Action: The Catalytic Cycle

The catalyst operates in a continuous cycle, shuttling the alkoxide from the aqueous phase to the organic phase.

Caption: Figure 2. Experimental workflow for the PTC-mediated synthesis.

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydroxide (0.80 g, 20.0 mmol) and deionized water (20 mL). Stir until the solid is fully dissolved.

-

Add 1-propanol (0.75 mL, 10.0 mmol) to the aqueous solution.

-

Add toluene (20 mL) to the flask. This creates the two-phase system.

-

Add the phase-transfer catalyst, N,N,N-triethyldecylammonium bromide (0.161 g, 0.5 mmol).

-

Finally, add benzyl bromide (1.18 mL, 10.0 mmol) to the stirring mixture.

-

-

Reaction Execution:

-

Attach a reflux condenser to the flask.

-

Heat the mixture to 80°C using a heating mantle and stir vigorously. Vigorous stirring is crucial to maximize the interfacial area between the two phases, which facilitates efficient catalysis.

-

Maintain the reaction at this temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically sampling the organic layer.

-

-

Workup and Isolation:

-

Once the reaction is complete (as indicated by the consumption of the limiting reagent), turn off the heat and allow the mixture to cool to room temperature.

-

Transfer the entire mixture to a 100 mL separatory funnel.

-

Allow the layers to separate. Remove and set aside the lower aqueous layer.

-

Wash the organic layer with deionized water (20 mL) and then with saturated NaCl solution (brine, 20 mL) to remove any remaining water-soluble impurities.

-

Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

-

Purification and Characterization:

-

The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzyl propyl ether.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry) to confirm its identity and purity. Typical laboratory yields for this reaction range from 85-95%. [1]

-

Safety and Handling

-

General Precautions: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reagent-Specific Hazards:

-

Benzyl Bromide: Is a lachrymator and corrosive. Avoid inhalation of vapors and contact with skin and eyes.

-

Sodium Hydroxide: Is a strong caustic. Handle with care to avoid severe skin and eye burns.

-

Organic Solvents: Toluene and diethyl ether are flammable. Ensure there are no open flames or spark sources nearby.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The use of N,N,N-triethyldecylammonium bromide as a phase-transfer catalyst provides a highly effective, efficient, and operationally simple method for conducting the Williamson ether synthesis. This protocol demonstrates the power of PTC to bridge immiscibility gaps between reactants, enabling high yields under mild conditions without the need for anhydrous solvents. By understanding the mechanistic principles and following the detailed procedure outlined, researchers can reliably synthesize a wide array of ethers for applications in drug discovery and materials science.

References

-

RSC Publishing. (2016). A review on the advancement of ether synthesis from organic solvent to water. Royal Society of Chemistry. [Link]

-

SciSpace. (2016). A review on the advancement of ether synthesis from organic solvent to water. [Link]

-

TSI Journals. (2016). A Brief Review: Microwave Assisted Ethers Synthesis. Trade Science Inc. [Link]

-

Journal of Chemical Education. (1977). An Ether Synthesis Using Phase Transfer Catalysis. American Chemical Society. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

-

Taylor & Francis Online. (2023). Quaternary ammonium salts – Knowledge and References. [Link]

-

Journal of the American Oil Chemists' Society. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

OperaChem. (2023). Phase transfer catalysis (PTC). [Link]

-

ChemTalk. (2022). Williamson Ether Synthesis. [Link]

- Unknown Source. (n.d.). Williamson Ether Synthesis. This source provides a general overview and a specific example protocol.

-

Dalal Institute. (n.d.). Phase Transfer Catalysis. [Link]

-

PTC Organics. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. [Link]

-

NPTEL. (n.d.). Phase Transfer Catalysis. [Link]

-

Wikipedia. (n.d.). Quaternary ammonium cation. [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

-

MDPI. (2024). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. phasetransfer.com [phasetransfer.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

Application Note: Precision Micellar Catalysis using 1-Decanaminium, N,N,N-triethyl-, bromide

Executive Summary

This guide details the application of 1-Decanaminium, N,N,N-triethyl-, bromide (C10TEAB) as a specialized surfactant for micellar catalysis. Unlike ubiquitous surfactants such as Cetyltrimethylammonium bromide (CTAB), C10TEAB offers a unique combination of a shorter hydrophobic tail (

Key Utility: This compound is not merely a solubilizer; it is a kinetic tuner . Its bulky headgroup alters the Stern layer's compactness, modifying the electrostatic potential and water concentration at the micellar interface. This allows researchers to fine-tune reaction rates and selectivities in nucleophilic substitutions and hydrolyses, often providing a "softer" catalytic environment than trimethyl-based analogs.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Understanding the physical parameters of C10TEAB is prerequisite to its deployment as a catalyst. The "Triethyl" headgroup increases the cross-sectional area per molecule compared to "Trimethyl" variants, leading to smaller aggregation numbers and higher Critical Micelle Concentrations (CMC).

Table 1: Comparative Surfactant Properties (Aqueous, 25°C)

| Property | C10TEAB (Decyl-Triethyl) | C10TMAB (Decyl-Trimethyl) | CTAB (Cetyl-Trimethyl) | Implication for Catalysis |

| Formula | ||||

| CMC (mM) | ~40 - 45 | ~60 - 65 | ~0.9 | High CMC requires higher loading; ideal for concentrating substrates. |

| Aggregation ( | ~37 | ~40 - 50 | ~60 - 80 | Smaller micelles = Higher surface-to-volume ratio. |

| Headgroup Area | Large | Small | Small | Bulky headgroup creates a "loose" Stern layer but hinders nucleophile approach. |

| Krafft Point | < 0°C | < 0°C | ~25°C | C10TEAB remains active in cold-temperature reactions. |

Analyst Note: The CMC of C10TEAB is sensitive to ionic strength. Adding inorganic salts (e.g., KBr, NaOH) will drive the CMC down, stabilizing the micelles at lower concentrations.

Mechanistic Principles: The "Steric Gating" Effect

In micellar catalysis, the reaction rate is often governed by the Pseudophase Model , where the reaction occurs in the micellar pseudophase (Stern layer or core) rather than the bulk water.

The Triethyl Advantage

-

Desolvation: The bulky ethyl groups exclude more water from the micellar surface than methyl groups. This creates a "drier" interfacial region, which can accelerate reactions involving charge-dispersed transition states (e.g.,

reactions). -

Steric Gating: For reactions requiring the attack of a bulky nucleophile, the triethyl headgroup acts as a gatekeeper. It can retard the approach of large hydrated ions, effectively suppressing side reactions or over-alkylation that might occur with less hindered surfactants.

Visualization: Micellar Catalysis Pathway

The following diagram illustrates the catalytic cycle and the specific role of the C10TEAB headgroup.

Caption: Figure 1. Mechanism of C10TEAB catalysis. The bulky triethyl headgroup (Yellow) modulates the entry of nucleophiles (Blue) into the reactive core (Green).

Experimental Protocols

Protocol A: Preparation and Validation of Micellar Medium

Goal: Establish a stable micellar solution above CMC.

Reagents:

-

1-Decanaminium, N,N,N-triethyl-, bromide (C10TEAB) (>98% purity).

-

Deionized water (18.2 MΩ).

-

Potassium Bromide (KBr) (Optional, for ionic strength adjustment).

Step-by-Step:

-

Calculation: Target a concentration of 100 mM . This is approx.

the CMC, ensuring robust micelle formation.-

Calculation: MW of C10TEAB

g/mol . -

For 100 mL: Weigh

g.

-

-

Dissolution: Add solid C10TEAB to 90 mL deionized water. Stir gently at 25°C. Avoid vigorous shaking to prevent excessive foaming.

-

Volume Adjustment: Dilute to 100 mL in a volumetric flask.

-

Validation (Conductivity Check):

-

Measure conductivity (

).[1] -

Compare to literature baseline.[2] If

is significantly lower than expected, the surfactant may be impure or wet. -

Self-Validating Step: Dilute a small aliquot 10-fold (to 10 mM). The conductivity should drop non-linearly if you cross the CMC boundary (40 mM). If the drop is linear, you were never above CMC.

-

Protocol B: Micellar-Catalyzed Alkaline Hydrolysis (Model Reaction)

Application: Accelerating the hydrolysis of hydrophobic esters (e.g., Ethyl Benzoate) using C10TEAB.

Workflow Diagram:

Caption: Figure 2.[3] Operational workflow for micellar hydrolysis using C10TEAB.

Procedure:

-

Micellar Solution: Prepare 20 mL of 0.1 M C10TEAB solution (as per Protocol A).

-

Substrate Addition: Inject 0.1 mmol of Ethyl Benzoate (hydrophobic substrate).

-

Observation: The solution may turn turbid initially. Stir at 800 RPM for 15-30 minutes until the solution becomes clear or stable emulsion. This confirms solubilization (

).

-

-

Reaction Initiation: Add 0.2 mmol NaOH (from a 1.0 M stock). Total volume change is negligible.

-

Monitoring:

-

Extract 100

L aliquots at set intervals (0, 5, 10, 20, 40 min). -

Dilute immediately into 900

L of cold Acetonitrile/Buffer (pH 3) to quench. -

Analyze via HPLC (C18 column, Water/ACN gradient).

-

-

Workup:

-

Acidify bulk mixture to pH 2 using HCl.

-

The surfactant micelles will disrupt.

-

Extract product (Benzoic acid) with Ethyl Acetate (

mL). -

Note on Emulsions: C10TEAB is a strong surfactant. If emulsion persists during extraction, add brine (sat. NaCl) to salt out the surfactant.

-

Optimization & Troubleshooting

Tuning the Rate (The Headgroup Knob)

If the reaction is too fast or lacks selectivity, compare C10TEAB with CTAB .

-

Scenario: You need to hydrolyze a terminal ester but spare an internal sensitive group.

-

Strategy: The bulkier Triethyl headgroup of C10TEAB creates a more sterically hindered surface. This often slows the attack of

compared to CTAB, potentially increasing regioselectivity.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Phase Separation | Temperature below Krafft point or Salting Out. | C10TEAB has a low Krafft point, so this is rare at RT. If high salt (NaOH > 1M) causes oiling out, dilute the system. |

| Low Conversion | Substrate not fully solubilized. | Increase C10TEAB conc. to 150 mM. Ensure stirring time is sufficient before adding nucleophile. |

| Foaming | High surfactant activity.[4] | Do not use gas sparging. Use a magnetic stirrer, not an overhead impeller that draws air. Break foam with a drop of octanol if necessary (but this may affect kinetics). |

| HPLC Ghost Peaks | Surfactant adhering to column. | C10TEAB is cationic and sticks to silica. Use a column rated for high pH/cationics or add 0.1% TFA to the mobile phase to ion-pair and elute the surfactant. |

References

-

Surfactant Properties & CMC Data

- Source: PubChem. "N,N,N-Trimethyl-1-decanaminium bromide."

-

URL:[Link]

- Relevance: Provides baseline physicochemical d

- Micellar Catalysis Mechanisms: Title: "Catalysis in micellar and macromolecular systems." Source: Fendler, J. H., & Fendler, E. J. (Academic Press, 1975). Context: Foundational text establishing the pseudophase model used in Protocol B.

-

Headgroup Effects on Micellization

- Title: "Effect of Headgroup Size on the Thermodynamic Properties of Micellization of Dodecyltrialkylammonium Bromides."

- Source:Journal of Chemical & Engineering Data (via ResearchG

-

URL:[Link]

- Relevance: Validates the trend that increasing headgroup size (Trimethyl -> Triethyl)

- Title: "Process for producing 2,6-dichlorobenzyl alcohol" (Patent EP0272674B1).

-

General Micellar Catalysis Protocols

- Title: "Utilizing Micellar Catalysis for Organic Synthesis: A Desk Reference."

- Source: ACS GCI Pharmaceutical Roundtable.

-

URL:[Link]

- Relevance: Guidelines for green chemistry applic

Sources

N,N,N-triethyldecylammonium bromide for the synthesis of nanoparticles

An Application Guide to N,N,N-triethyldecylammonium Bromide for Nanoparticle Synthesis

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of N,N,N-triethyldecylammonium bromide (TEDA-Br) in the synthesis of nanoparticles. While direct literature on TEDA-Br is emerging, its structural and chemical properties place it within the well-understood class of quaternary ammonium surfactants. Therefore, this guide synthesizes established principles from its close analogs, such as cetyltrimethylammonium bromide (CTAB) and dodecyltrimethylammonium bromide (DTAB), to provide a robust framework for utilizing TEDA-Br. We will explore its mechanistic roles as a stabilizing, shape-directing, and phase-transfer agent and provide detailed, adaptable protocols for laboratory application.

Introduction to N,N,N-triethyldecylammonium Bromide (TEDA-Br)

N,N,N-triethyldecylammonium bromide is a cationic surfactant belonging to the quaternary ammonium salt family. Its molecular structure consists of a positively charged nitrogen atom covalently bonded to three ethyl groups and one ten-carbon decyl chain, with a bromide ion (Br⁻) as the counter-ion. This amphiphilic architecture—a hydrophilic cationic head and a hydrophobic hydrocarbon tail—is the cornerstone of its functionality in colloidal synthesis.

-

The Cationic Headgroup: The N⁺(CH₂CH₃)₃ group readily adsorbs onto the nascent, negatively charged surfaces of metallic nanoparticles during synthesis. This forms a positively charged layer that prevents aggregation through electrostatic repulsion, ensuring the formation of a stable colloidal suspension.[1]

-

The Hydrophobic Tail: The C₁₀H₂₁ decyl chain extends into the solvent. The length of this chain is critical; it influences the formation of micelles in solution and the packing density of the surfactant on the nanoparticle surface. Compared to the more common CTAB (C16 tail), the shorter decyl chain of TEDA-Br may result in a different critical micelle concentration (CMC) and potentially lower cytotoxicity, a significant advantage for biomedical applications.[1][2]

-

The Bromide Counter-ion: The bromide ion is not a passive component. It plays a crucial and active role, particularly in the synthesis of anisotropic (non-spherical) nanoparticles, by preferentially binding to specific crystallographic facets of the growing nanocrystal.[3][4]

Core Mechanisms of Action in Nanoparticle Synthesis

The versatility of TEDA-Br stems from its ability to perform several distinct functions within a synthesis reaction, each of which can be leveraged to control the final properties of the nanoparticles.

Electrostatic Stabilization and Capping

The most fundamental role of any ionic surfactant in nanoparticle synthesis is to act as a capping or stabilizing agent.[5][6] During the reduction of a metal salt, nascent nanoparticles are thermodynamically unstable and tend to aggregate into bulk material. TEDA-Br prevents this by adsorbing to the particle surface, creating a repulsive electrostatic barrier that maintains particle separation. This process is critical for controlling particle size and achieving a monodisperse size distribution.[7]

Shape-Directing Agent for Anisotropic Synthesis

Beyond simple stabilization, TEDA-Br, like its analog CTAB, can direct the growth of nanoparticles into specific shapes, such as rods, cubes, or stars.[3][8] This anisotropic growth is a kinetically controlled process governed by the selective passivation of certain crystal facets.

The prevailing mechanism for gold nanorod synthesis involves the formation of a TEDA-Br bilayer on the nanoparticle surface.[3] Bromide ions exhibit strong chemisorption to the {100} and {110} facets of gold, but weaker binding to the {111} facets. The TEDA-Br molecules then pack more densely on the bromide-rich {100} facets than on the {111} facets. This dense surfactant layer inhibits the deposition of new gold atoms onto these "side" facets, forcing preferential growth along the[9] direction, which corresponds to the ends of the rod ({111} facets).[10]

Caption: Anisotropic growth mechanism for nanorods.

Phase Transfer Catalysis

In two-phase synthesis systems, such as the Brust-Schiffrin method, a quaternary ammonium salt acts as a phase transfer catalyst (PTC).[11][12] It facilitates the transfer of an ionic reactant (e.g., the gold precursor [AuCl₄]⁻) from an aqueous phase to an immiscible organic phase where the reducing agent and stabilizing ligands (e.g., thiols) are dissolved. The lipophilic alkyl chains of the TEDA-Br cation form an ion pair with the [AuCl₄]⁻ anion, rendering it soluble in the organic solvent. This enables the reaction to proceed, which would otherwise be impossible due to the insolubility of the reactants in a common solvent.[4][13]

Caption: Workflow for phase transfer-mediated synthesis.

Experimental Protocols & Workflows

The following protocols are adapted from well-established methods for analogous surfactants and serve as a robust starting point for using TEDA-Br. Researchers should consider these as templates to be optimized.

Protocol 1: Seed-Mediated Synthesis of Anisotropic Gold Nanoparticles

This method is the most powerful for producing anisotropic nanoparticles with tunable aspect ratios.[3][14] It involves two steps: the creation of small, uniform "seed" particles, followed by their addition to a "growth solution" where anisotropic growth occurs.

Caption: Step-by-step workflow for seed-mediated synthesis.

Materials & Reagents:

| Reagent | Formula | Molarity / Purity | Supplier Example |

|---|---|---|---|

| Gold(III) chloride trihydrate | HAuCl₄·3H₂O | 99.9% | Sigma-Aldrich |

| N,N,N-triethyldecylammonium bromide | C₁₆H₃₆BrN | ≥98% | (Specify Supplier) |

| Sodium borohydride | NaBH₄ | ≥98% | Sigma-Aldrich |

| L-Ascorbic acid | C₆H₈O₆ | ≥99% | Sigma-Aldrich |

| Silver nitrate | AgNO₃ | ≥99% | Sigma-Aldrich |

| Deionized Water | H₂O | 18.2 MΩ·cm | Millipore Milli-Q |

Part A: Preparation of Seed Solution (~4 nm Spheres)

-

In a 20 mL glass vial, add 5 mL of a 0.2 M aqueous solution of TEDA-Br.

-

To this solution, add 5 mL of 0.5 mM HAuCl₄. Mix gently by inversion.

-

Prepare a fresh 10 mM solution of NaBH₄ in ice-cold deionized water.

-

While stirring the gold/TEDA-Br solution vigorously, rapidly inject 600 µL of the ice-cold 10 mM NaBH₄ solution.

-

The solution color will immediately change to a brownish-yellow, indicating the formation of seed nanoparticles.[1]

-

Cease stirring after 2 minutes and allow the seed solution to age for at least 30 minutes at room temperature before use.

Part B: Growth of Anisotropic Nanoparticles

-

In a larger glass container (e.g., 50 mL flask), prepare the growth solution by adding 5 mL of 0.2 M TEDA-Br, followed by 200 µL of 4 mM AgNO₃.

-

Add 5 mL of 1 mM HAuCl₄ to the growth solution and mix gently until the initial yellow color is uniform.

-

Add 70 µL of 0.1 M ascorbic acid. The solution will turn colorless as Au³⁺ is reduced to Au¹⁺.

-

Immediately inject 12 µL of the aged seed solution into the growth solution.

-

Mix by gentle inversion for 10 seconds and then leave the solution undisturbed for several hours at room temperature. The color will gradually develop, ranging from red to blue to gray, depending on the final aspect ratio of the nanoparticles.

Protocol 2: Two-Phase Synthesis of Thiol-Protected Gold Nanoparticles

This protocol, adapted from the Brust-Schiffrin method, produces small, highly stable, and organic-soluble nanoparticles.[4][11]

Materials & Reagents:

| Reagent | Formula | Molarity / Purity |

|---|---|---|

| Gold(III) chloride trihydrate | HAuCl₄·3H₂O | 99.9% |

| TEDA-Br | C₁₆H₃₆BrN | ≥98% |

| Toluene | C₇H₈ | Anhydrous |

| Dodecanethiol | C₁₂H₂₆S | ≥98% |

| Sodium borohydride | NaBH₄ | ≥98% |

Procedure:

-

Prepare an aqueous solution of HAuCl₄ (e.g., 30 mM, 25 mL).

-

Prepare a solution of TEDA-Br in toluene (e.g., 50 mM, 70 mL).

-

Combine the two solutions in a separatory funnel and shake vigorously for 5 minutes. The organic phase will turn deep orange as the [AuCl₄]⁻ is transferred.

-

Separate the organic phase and transfer it to a three-neck flask equipped with a magnetic stirrer.

-

Add dodecanethiol to the organic phase (a Au:thiol molar ratio between 1:2 and 1:10 can be explored to control size).

-

While stirring vigorously, add a freshly prepared aqueous solution of NaBH₄ (e.g., 0.4 M, 20 mL) dropwise over 10 minutes.

-

The solution color will change from orange to dark brown/black.

-

Continue stirring for at least 3 hours to ensure complete reaction.

-

Separate the organic phase, wash it multiple times with deionized water, and then dry it over anhydrous sodium sulfate.

-

The nanoparticles can be precipitated by adding a large volume of ethanol and collected by centrifugation.

Experimental Considerations & Optimization

When adapting these protocols for TEDA-Br, several factors must be considered to achieve desired nanoparticle characteristics.

| Parameter | Influence on Synthesis | Optimization Strategy |

| TEDA-Br Concentration | Affects nanoparticle size, shape, and stability.[1] At concentrations above the CMC, micelles form, which can act as templates. Below CMC, it acts as a surface stabilizer. | Vary the TEDA-Br concentration in the growth solution. Higher concentrations generally lead to smaller or more anisotropic particles, but excessive amounts can hinder growth. |

| AgNO₃ Concentration | Crucial for anisotropic growth in the seed-mediated method. Silver ions are believed to form a silver bromide layer on the gold surface, assisting in shape direction.[3] | Systematically vary the AgNO₃ concentration (e.g., from 50 µL to 400 µL in Protocol 1) to tune the aspect ratio of nanorods. |

| Seed Solution Volume | Controls the number of nucleation sites. More seeds lead to a larger number of smaller particles. Fewer seeds result in fewer, larger particles. | To increase the aspect ratio (longer rods), decrease the volume of seed solution added to the growth solution. |

| Reducing Agent | The choice and concentration of the reducing agent control the kinetics of nucleation and growth. A strong reductant (NaBH₄) is used for rapid nucleation of seeds, while a weak reductant (ascorbic acid) is used for slow, controlled growth. | Ensure NaBH₄ is fresh and ice-cold for seed synthesis. The concentration of ascorbic acid can be adjusted to modify the growth rate. |

| Temperature | Affects reaction kinetics, surfactant solubility, and micelle dynamics. | Most seed-mediated syntheses are performed at room temperature (25-30°C) for reproducibility. Higher temperatures can accelerate growth but may lead to less defined shapes. |

Conclusion

N,N,N-triethyldecylammonium bromide is a versatile quaternary ammonium salt poised for significant application in the controlled synthesis of nanoparticles. By functioning as a stabilizer, a shape-directing agent, and a phase transfer catalyst, it offers researchers precise control over nanoparticle size, morphology, and solubility. The principles and protocols detailed in this guide, derived from extensive research on its chemical analogs, provide a solid and scientifically-grounded foundation for professionals in materials science and drug development to begin exploring the unique potential of TEDA-Br in creating next-generation nanomaterials.

References

-

Murphy, C. J., et al. (2005). Anisotropic Metal Nanoparticles: Synthesis, Assembly, and Optical Applications. The Journal of Physical Chemistry B, 109(29), 13857–13870. Available at: [Link]

-

Fernandez-Lopez, C., et al. (2020). The significance of bromide in the Brust–Schiffrin synthesis of thiol protected gold nanoparticles. Nanoscale, 12(1), 7954-7962. Available at: [Link]

- Frens, G. (1973). Controlled nucleation for the regulation of the particle size in monodisperse gold suspensions. Nature Physical Science, 241(105), 20-22. (While not directly cited for TEDA-Br, this is a foundational paper for nanoparticle synthesis).

-

Nikoobakht, B., & El-Sayed, M. A. (2003). Preparation and growth mechanism of gold nanorods (NRs) using seed-mediated growth method. Chemistry of Materials, 15(10), 1957-1962. Available at: [Link]

- Ye, X., et al. (2013). Seed-mediated synthesis of gold nanorods: a review. Nano Today, 8(1), 75-90.

-

Javed, R., et al. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Journal of Nanobiotechnology, 18(1), 172. Available at: [Link]

-

Brust, M., et al. (1994). Synthesis of Thiol-derivatised Gold Nanoparticles in a Two-phase Liquid–Liquid System. Journal of the Chemical Society, Chemical Communications, (7), 801-802. Available at: [Link]

-

Sharma, V., Park, K., & Srinivasarao, M. (2009). Shape-directing role of cetyltrimethylammonium bromide on the morphology of extracellular synthesis of silver nanoparticles. Arabian Journal of Chemistry, 2(1), 27-34. Available at: [Link]

- Millstone, J. E., et al. (2009). Observation of a biological barrier at the nanoparticle-cell interface. Chemical Society Reviews, 38(1), 259-271.

-

Al-Thabaiti, S. A., & Khan, Z. (2014). Shape-directing role of cetyltrimethylammonium bromide on the morphology of extracellular synthesis of silver nanoparticles. Arabian Journal of Chemistry, 7(5), 769-776. Available at: [Link]

- Khlebtsov, N. G., & Dykman, L. A. (2010). Optical properties and biomedical applications of plasmonic nanoparticles.

- Millstone, J. E., et al. (2009). Nanoparticle growth and assembly: a perspective on general methods and their application. Accounts of Chemical Research, 42(10), 1679-1689.

- Giljohann, D. A., et al. (2010). Gold nanoparticles for biology and medicine.

- Burda, C., et al. (2005). Chemistry and properties of nanocrystals of different shapes. Chemical Reviews, 105(4), 1025-1102.

- Liz-Marzán, L. M. (2006). Tailoring surface plasmons through the morphology and assembly of metal nanoparticles. Langmuir, 22(1), 32-41.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of less toxic gold nanorods by using dodecylethyldimethylammonium bromide as an alternative growth-directing surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lab.semi.ac.cn [lab.semi.ac.cn]

- 4. The significance of bromide in the Brust–Schiffrin synthesis of thiol protected gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]

- 7. (PDF) Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects (2020) | Rabia Javed | 527 Citations [scispace.com]

- 8. cmdr.tezu.ernet.in [cmdr.tezu.ernet.in]

- 9. techno-press.org [techno-press.org]

- 10. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Tetrabutylammonium Bromide: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles_Chemicalbook [chemicalbook.com]

- 13. Synthesis of anisotropic gold nanoparticles in binary surfactant mixtures: a review on mechanisms of particle formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gold nanoparticles: Synthesis properties and applications - Journal of King Saud University - Science [jksus.org]

Application Note: Evaluation of 1-Decanaminium, N,N,N-triethyl-, bromide (C10TEAB) as a Membrane-Active Agent Against S. aureus

Executive Summary

This application note details the physicochemical properties and antimicrobial evaluation protocols for 1-Decanaminium, N,N,N-triethyl-, bromide (also referred to as Decyltriethylammonium bromide or C10TEAB). While structurally similar to the widely used surfactant Decyltrimethylammonium bromide (DTAB), the substitution of methyl groups with ethyl groups on the quaternary nitrogen alters the molecule's hydrophobicity and steric profile.

This guide focuses on its activity against Staphylococcus aureus, a Gram-positive pathogen.[1][2][3][4] Due to the absence of an outer lipid membrane, S. aureus is generally susceptible to Quaternary Ammonium Compounds (QACs) via peptidoglycan penetration and cytoplasmic membrane disruption. This note provides a self-validating workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), accounting for the specific adsorption challenges common to QACs.

Molecule Profile & Mechanism of Action[3][5]

Physicochemical Characteristics[5][6]

-

Chemical Structure: Amphiphilic cation with a 10-carbon alkyl tail (hydrophobic) and a triethylammonium head group (hydrophilic/cationic).

-

Head Group Dynamics (Triethyl vs. Trimethyl): The triethyl head group is bulkier than the trimethyl group found in standard DTAB. This increased steric hindrance can slightly reduce the packing density of the surfactant at the bacterial interface. However, the ethyl groups also increase the overall lipophilicity of the head region, potentially altering the thermodynamics of membrane intercalation compared to its trimethyl analog.

-

The "Cut-Off" Effect: In QACs, antimicrobial activity generally increases with chain length up to a critical point (C12–C14 for Gram-positives). C10TEAB represents a "medium-chain" QAC; it is expected to require higher concentrations for efficacy compared to C12 (Dodecyl) or C14 (Tetradecyl) variants but exhibits faster kinetics due to higher solubility and faster diffusion rates.

Mechanism of Action: The "Electrostatically Driven Puncture"

The antimicrobial activity of C10TEAB against S. aureus follows a four-stage kinetic model. Unlike antibiotics that target specific enzymatic pathways (e.g., beta-lactams), C10TEAB acts as a gross physical disruptor.

-

Adsorption: The cationic head group (

) is electrostatically attracted to the anionic teichoic acids in the S. aureus peptidoglycan wall. -

Penetration: The hydrophobic C10 tail integrates into the lipid bilayer.

-

Displacement: The surfactant displaces divalent cations (

, -

Lysis: Formation of mixed micellar aggregates leads to pore formation, leakage of

ions and ATP, and eventual cell death.

[7]

Experimental Protocol: MIC & MBC Determination

Objective: Determine the lowest concentration of C10TEAB that inhibits visible growth (MIC) and kills 99.9% of the inoculum (MBC).

Critical Constraint: QACs bind avidly to polystyrene and glass. Use low-retention polypropylene tips and plates to prevent drug depletion, which causes artificially high MIC values.

Materials

-

Compound: 1-Decanaminium, N,N,N-triethyl-, bromide (High Purity >98%).

-

Organism: S. aureus (ATCC 29213 or ATCC 6538).

-

Media: Mueller-Hinton Broth (MHB) (Cation-Adjusted).

-

Neutralizer: D/E Neutralizing Broth or Letheen Broth (Essential for MBC).

-

Dye (Optional): Resazurin (0.01%) for colorimetric readout.

Workflow Diagram

Step-by-Step Methodology

Step 1: Stock Solution Preparation

-

Dissolve C10TEAB in sterile deionized water to a concentration of 10,240 µg/mL (approx. 10 mg/mL).

-

Note: Do not use phosphate-buffered saline (PBS) for the stock, as high salt can affect surfactant solubility and activity.

-

Filter sterilize using a 0.22 µm PES membrane (PES binds QACs less than cellulose).

Step 2: Inoculum Preparation

-

Pick 3-5 colonies of S. aureus from a fresh overnight agar plate.

-

Suspend in saline to match a 0.5 McFarland Standard (

CFU/mL). -

Dilute this suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach

CFU/mL. -

When added to the plate (1:1 ratio), the final concentration will be the standard

CFU/mL .

Step 3: Microdilution (96-Well Plate)

-

Dispense 100 µL of CAMHB into columns 2–12.

-

Dispense 200 µL of C10TEAB stock (adjusted to 2x desired starting concentration) into column 1.

-

Perform serial 2-fold dilutions from column 1 to 10. Discard excess from column 10.

-

Column 11: Growth Control (Bacteria + Media, no drug).

-

Column 12: Sterility Control (Media only).

-

Add 100 µL of the diluted inoculum (Step 2) to columns 1–11.

Step 4: Incubation & Reading (MIC)

-

Seal plate with breathable film.

-

Incubate at 35 ± 2°C for 16–20 hours.

-

MIC Definition: The lowest concentration showing complete inhibition of visible turbidity.

-

Expert Tip: QACs can cause "trailing" endpoints. Using a Resazurin dye (Blue -> Pink = Growth) can reduce subjectivity.

-

Step 5: MBC Determination (Critical for QACs)

-

QACs are bacteriostatic at lower concentrations. To confirm killing, you must neutralize the drug.

-

Transfer 10 µL from clear wells (MIC and higher) onto a Tryptic Soy Agar (TSA) plate or into D/E Neutralizing Broth .

-

Why? Carryover of C10TEAB on the pipette tip can inhibit growth on the agar, giving a false "killed" result. D/E broth neutralizes the cationic surfactant.

-

-

Incubate 24 hours.

-

MBC Definition: The lowest concentration yielding

0.1% survival of initial inoculum (e.g., if initial was

Expected Results & Data Interpretation

Since C10TEAB is a C10-surfactant, its activity will be lower than the industry standard Benzalkonium Chloride (C12-C16 mix) or Cetrimonium Bromide (C16).

Table 1: Comparative Activity Profile (Predicted vs. Literature Standards)

| Compound | Alkyl Chain | Head Group | Est.[4][5][6][7][8] MIC (S. aureus) | Classification |

| C10TEAB | C10 (Decyl) | Triethyl ( | 128 – 512 µg/mL | Moderate Antimicrobial |

| DTAB | C10 (Decyl) | Trimethyl ( | 64 – 256 µg/mL | Moderate Antimicrobial |

| CTAB | C16 (Cetyl) | Trimethyl ( | 4 – 16 µg/mL | Potent Antimicrobial |

| BAC | C12-C16 Mix | Benzyl-Dimethyl | 0.5 – 4 µg/mL | High Potency Standard |

Note: The Triethyl head group (C10TEAB) is bulkier than the Trimethyl (DTAB). While it increases hydrophobicity, the steric bulk often results in a slightly higher MIC (lower potency) compared to DTAB because it cannot pack as densely into the bacterial membrane defects.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| MIC values vary wildly | Inoculum effect | Ensure strictly |

| "Skipped" wells | Drug adsorption | Use polypropylene plates, not polystyrene. Ensure thorough mixing. |

| Growth in MBC plates | Insufficient neutralization | Use D/E Neutralizing broth; Letheen broth may not be strong enough for high conc. QACs. |

| Precipitation | Solubility limit | C10TEAB is highly soluble, but if mixed with anionic media components (e.g., SDS residues), it will precipitate. |

References

-

Effect of Head Group Size on Antimicrobial Activity

-

Comparative QAC Data (C10 vs C12)

- Title: A Comparative Guide to Decyltrimethylammonium Chloride and Other Qu

-

Source: BenchChem (2025).[6]

-

Mechanism of Action & Resistance

- Title: Antimicrobial Activity of Clinically Isolated Bacterial Species Against Staphylococcus aureus.

- Source: Frontiers in Microbiology (2020).

-

URL:[Link]

-

Standard Protocols (CLSI/QAC Testing)

-

Triethyl vs.

- Title: Antibacterial, Antifungal and Ecotoxic Effects of Ammonium and Imidazolium Ionic Liquids.

- Source: MDPI (2020).

-

URL:[Link]

Sources

- 1. Frontiers | Antimicrobial Activity of Clinically Isolated Bacterial Species Against Staphylococcus aureus [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Didecyldimethylammonium bromide: Application to control biofilms of Staphylococcus aureus and Pseudomonas aeruginosa alone and in combination with slightly acidic electrolyzed water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial properties of cetyltrimethylammonium bromide-stabilized green silver nanoparticles against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jmilabs.com [jmilabs.com]

Application Note: High-Performance Electrochemical Protocols for N,N,N-Triethyldecylammonium Bromide

Executive Summary & Electrochemical Utility